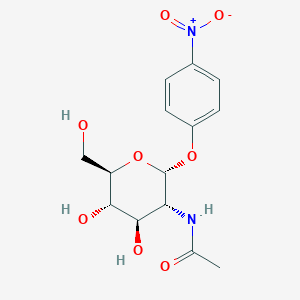

4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

Descripción general

Descripción

4-nitrophenyl N-acetyl-alpha-D-glucosaminide is an N-acetyl-alpha-D-glucosaminide in which the anomeric hydroxy hydrogen is replaced by a 4-nitrophenyl group. It has a role as a chromogenic compound. It is a C-nitro compound and a N-acetyl-alpha-D-glucosaminide. It derives from a 4-nitrophenol.

Mecanismo De Acción

Target of Action

The primary target of p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is the enzyme N-acetyl-alpha-galactosaminidase . This enzyme is an exo-glycosidase, which hydrolyzes the alpha-N-acetyl-D-galactosamine bond of glycoconjugates .

Mode of Action

The compound acts as a substrate for the enzyme N-acetyl-alpha-galactosaminidase . The enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate (pNP), which can be measured at 405 nm . This makes p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside a practical chromogenic substrate for the screening of such enzymes .

Biochemical Pathways

The compound is involved in the biochemical pathway of glycoconjugate degradation. Specifically, it is hydrolyzed by the enzyme N-acetyl-alpha-galactosaminidase, leading to the release of 4-nitrophenolate and N-acetyl-alpha-D-glucosaminide .

Result of Action

The hydrolysis of p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside by N-acetyl-alpha-galactosaminidase results in the release of 4-nitrophenolate, which can be detected and quantified due to its absorbance at 405 nm . This provides a means of measuring the activity of N-acetyl-alpha-galactosaminidase, which can be useful in the detection of certain medical conditions, such as Sanfilippo syndrome B .

Análisis Bioquímico

Biochemical Properties

p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a useful substrate for assays of N-acetyl-alpha-galactosaminidase . It interacts with enzymes such as N-acetyl-β-d-glucosaminidase, which specifically hydrolyzes N-acetyl-glucosides . This enzyme is found across a wide variety of marine and terrestrial creatures with the primary function of breaking down oligosaccharides in the presence of water .

Cellular Effects

The compound influences cellular function by participating in the degradation of chitin with endo-chitinases and using GlcNAc to produce sialic acid, bioethanol, single-cell proteins, and pharmaceutical therapeutics . It also plays an important role in the dynamic balance of cellular O-linked GlcNAc levels .

Molecular Mechanism

At the molecular level, p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside exerts its effects through specific enzymatic hydrolysis. It is processed by enzymes like N-acetyl-β-d-glucosaminidase, which can remove terminal GlcNAc residues from the α1,3- and α1,6-mannosyl branches of biantennary N-glycans without any strict branch preference .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can change over time. For instance, the immobilized Hex retained 97% of the initial activity after ten repeated uses and 90% of the initial activity after 18 months of storage at 4 °C .

Metabolic Pathways

The compound is involved in the metabolic pathways of N-acetyl-glucosides. It is processed by enzymes like N-acetyl-β-d-glucosaminidase, which specifically hydrolyzes N-acetyl-glucosides .

Subcellular Localization

Related enzymes such as HEXO1 are localized in the vacuole, while HEXO2 and HEXO3 are mainly located at the plasma membrane .

Actividad Biológica

4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside (commonly referred to as pNPG) is a synthetic compound that serves as a substrate in various biochemical assays, particularly in the study of glycosidases and other enzymes that hydrolyze glycosidic bonds. This article explores its biological activity, focusing on its enzymatic applications, potential therapeutic effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₈ |

| Molecular Weight | 342.301 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Melting Point | 264 °C |

| Boiling Point | 685.2 °C at 760 mmHg |

| Flash Point | 368.2 °C |

Enzymatic Applications

pNPG is primarily utilized as a substrate for the measurement of enzyme activities, particularly those involved in carbohydrate metabolism. The compound is hydrolyzed by enzymes such as α-glucosidase and β-glucosidase, releasing p-nitrophenol, which can be quantitatively measured spectrophotometrically. This property makes it valuable for:

- Determining Enzymatic Specificity : The compound helps in assessing the specificity of glycosidases and other related enzymes .

- Antidiabetic Research : Inhibition assays using pNPG can elucidate the mechanisms by which certain natural compounds lower blood glucose levels by inhibiting carbohydrate-digesting enzymes .

Biological Activity and Mechanisms

Research indicates that pNPG exhibits various biological activities beyond its role as a substrate:

- Inhibition of Glycosidases : Studies have shown that compounds similar to pNPG can inhibit α-amylase and α-glucosidase activities, which are crucial in carbohydrate digestion and glucose absorption. This inhibition can lead to lower postprandial blood glucose levels, making it a potential candidate for managing diabetes .

- Cellular Effects : In vitro studies have demonstrated that pNPG can influence glucose uptake in cells, potentially enhancing insulin sensitivity. This effect is mediated through pathways involving tyrosine phosphatase inhibition, which plays a role in insulin signaling .

Study on Antidiabetic Properties

A study published in Anaerobe explored the utilization of N-acetyl-D-glucosamine from human milk oligosaccharides by Bifidobacterium longum, highlighting how derivatives of pNPG could facilitate metabolic processes beneficial for gut health and glucose metabolism .

Evaluation of Natural Compounds

In another evaluation of natural compounds' biological activity, pNPG was included as a reference substrate to assess the inhibitory effects of various phytochemicals on glycosidase activity. Results indicated significant inhibition rates, suggesting potential therapeutic applications for these natural substances in diabetes management .

Aplicaciones Científicas De Investigación

Enzymatic Assays

4-NP-GlcNAc serves as a substrate for various enzymes, particularly glycosidases. Its utility arises from its ability to release nitrophenol upon enzymatic hydrolysis, allowing for the quantification of enzyme activity through spectrophotometric methods.

Glycosidase Activity Measurement

- Application : Used to measure the activity of glycosidases such as N-acetylhexosaminidases.

- Method : The reaction produces a colored product (nitrophenol), measurable at specific wavelengths (e.g., 420 nm) .

Synthesis of Glycosides

4-NP-GlcNAc is also utilized in the synthesis of various glycosides and oligosaccharides. Its structure allows for further chemical modifications, facilitating the study of glycan structures and their biological roles.

Chemo-Enzymatic Synthesis

Recent studies have demonstrated the use of immobilized enzymes to produce derivatives of 4-NP-GlcNAc through chemo-enzymatic pathways. This method enhances specificity and yield in synthesizing complex carbohydrates .

Cell Biology Applications

In cell biology, 4-NP-GlcNAc is employed to study cellular processes involving glycoproteins and glycolipids. The compound can be used in labeling experiments to track glycan modifications on proteins.

Cell Culture Studies

- Application : Investigating the role of glycosylation in cell signaling and adhesion.

- Method : Cells can be treated with 4-NP-GlcNAc to analyze changes in glycan profiles using mass spectrometry or other analytical techniques .

Diagnostic Applications

The chromogenic nature of 4-NP-GlcNAc makes it suitable for diagnostic assays, especially in detecting enzyme deficiencies related to glycan metabolism.

Enzyme Deficiency Testing

This compound can be used to assess the activity levels of specific glycosidases in clinical samples, aiding in the diagnosis of metabolic disorders .

Research Case Studies

Several studies highlight the practical applications of 4-NP-GlcNAc:

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRLTNCLYHKQCK-KSTCHIGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906117 | |

| Record name | 4-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10139-02-3 | |

| Record name | p-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10139-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.